molecular formula C13H4BrF6NO3 B13428581 2-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-1-fluoro-4-nitrobenzene

2-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-1-fluoro-4-nitrobenzene

Cat. No.: B13428581
M. Wt: 416.07 g/mol
InChI Key: GBCKHSDLXMQPMK-UHFFFAOYSA-N
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Description

2-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-1-fluoro-4-nitrobenzene is a complex organic compound characterized by the presence of multiple halogen atoms and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-1-fluoro-4-nitrobenzene typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-1-fluoro-4-nitrobenzene can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amine group.

    Oxidation Reactions: The compound can undergo oxidation under specific conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

    Reduction: Formation of the corresponding amine derivative.

    Oxidation: Formation of oxidized products depending on the reaction conditions.

Scientific Research Applications

2-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-1-fluoro-4-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-1-fluoro-4-nitrobenzene involves its interaction with specific molecular targets. The presence of multiple halogen atoms and a nitro group can influence its reactivity and binding affinity to various biological molecules. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride
  • 4-Bromo-2,6-difluorobenzotrifluoride
  • 2,6-Dibromo-4-(trifluoromethyl)aniline

Uniqueness

2-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-1-fluoro-4-nitrobenzene is unique due to its specific combination of halogen atoms and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C13H4BrF6NO3

Molecular Weight

416.07 g/mol

IUPAC Name

2-bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-1-fluoro-4-nitrobenzene

InChI

InChI=1S/C13H4BrF6NO3/c14-10-6(15)1-2-9(21(22)23)12(10)24-11-7(16)3-5(4-8(11)17)13(18,19)20/h1-4H

InChI Key

GBCKHSDLXMQPMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])OC2=C(C=C(C=C2F)C(F)(F)F)F)Br)F

Origin of Product

United States

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